molecular formula C10H12F2N2 B2775137 (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine CAS No. 2168194-58-7

(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine

Cat. No.: B2775137
CAS No.: 2168194-58-7
M. Wt: 198.217
InChI Key: SMFJZQSCBIARCF-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine: is a chemical compound with the molecular formula C10H12F2N2 It is characterized by the presence of a cyclobutyl ring substituted with a pyridinyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction with a pyridine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Biology:

    Biochemical Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and other biological processes.

    Drug Discovery: It serves as a potential lead compound in the development of new pharmaceuticals due to its unique structural features.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

    Chemical Manufacturing: The compound is used in the synthesis of other chemicals and intermediates in industrial processes.

    Agriculture: It can be used in the development of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)amine: Similar structure but lacks the methanamine group.

    (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanol: Similar structure but contains a hydroxyl group instead of the methanamine group.

Uniqueness:

    Structural Features: The presence of both fluorine atoms and the methanamine group makes (3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine unique compared to its analogs.

    Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methanamine group, leading to distinct chemical behavior.

Properties

IUPAC Name

(3,3-difluoro-1-pyridin-4-ylcyclobutyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJZQSCBIARCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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